
5-Methylfuran-2-carbonyl chloride
Overview
Description
5-Methylfuran-2-carbonyl chloride: is an organic compound with the molecular formula C6H5ClO2 and a molecular weight of 144.56 g/mol . It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is often used as an intermediate in organic synthesis due to its reactive carbonyl chloride group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylfuran-2-carbonyl chloride can be synthesized through the chlorination of 5-methylfuran-2-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Methylfuran-2-carbonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Hydrolysis: The compound can hydrolyze in the presence of water to form 5-methylfuran-2-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products:
Scientific Research Applications
5-Methylfuran-2-carbonyl chloride is a versatile compound with significant applications in scientific research, particularly in organic synthesis and medicinal chemistry. This article delves into its applications, supported by comprehensive data and case studies.
Safety Information
This compound is classified as a hazardous material, with risks of severe skin burns and eye damage. Proper handling and storage protocols must be observed to mitigate these risks.
Organic Synthesis
This compound serves as an important building block in organic synthesis, particularly in the preparation of various furan derivatives. It has been utilized to synthesize N-benzoylphenyl-2-furamides, which exhibit potential pharmacological activities, including anti-hyperlipidemic effects. In a notable study, the compound was reacted with amines in dichloromethane to produce targeted furanamide derivatives .
Medicinal Chemistry
The compound is integral in drug discovery and development processes. Its derivatives have shown promise in treating conditions related to lipid metabolism disorders. For instance, a study demonstrated the synthesis of N-(3-benzoylphenyl)-5-methyl-2-furamide from this compound, which displayed significant anti-hyperlipidemic activity in Wistar rats .
Proteomics Research
In proteomics, this compound is used for labeling proteins and peptides. This application facilitates the study of protein interactions and functions, enhancing our understanding of biological processes .
Chemical Intermediates
The compound acts as an intermediate in the production of other chemicals, including various pharmaceuticals and agrochemicals. Its reactivity allows for modifications that yield diverse functional groups essential for further chemical transformations.
Case Study 1: Synthesis of Furan Derivatives
In a research study focusing on the synthesis of novel furan derivatives, this compound was reacted with various amines to produce a series of N-benzoylphenyl-2-furamides. The reaction conditions included refluxing in dichloromethane with a catalyst (dimethylaminopyridine), leading to high yields of the desired compounds .
Case Study 2: Anti-Hyperlipidemic Activity
A series of compounds derived from this compound were evaluated for their anti-hyperlipidemic properties in vivo. The synthesized furanamides exhibited significant lipid-lowering effects in animal models, highlighting their potential therapeutic applications .
Mechanism of Action
The mechanism of action of 5-methylfuran-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions .
Comparison with Similar Compounds
- 5-Bromo-2-furoic acid
- Isoxazole-5-carbonyl chloride
- 5-Nitro-2-furoyl chloride
- 2-Furoyl chloride
Comparison: 5-Methylfuran-2-carbonyl chloride is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and the properties of its derivatives. Compared to other furan derivatives, it offers different steric and electronic effects, making it a valuable intermediate in organic synthesis .
Biological Activity
5-Methylfuran-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
This compound is an acyl chloride derivative of 5-methylfuran-2-carboxylic acid. It can be synthesized through the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride or oxalyl chloride, resulting in the formation of the corresponding acyl chloride. The synthesis typically involves:
- Dissolving 5-methylfuran-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane).
- Adding thionyl chloride or oxalyl chloride to the solution.
- Refluxing the mixture to facilitate the reaction.
- Evaporating the solvent to yield this compound as a pale yellow solid .
Anticancer Activity
Research has indicated that compounds containing the furan moiety exhibit various biological activities, including anticancer properties. In one study, derivatives of furan, including those related to this compound, were tested against several cancer cell lines. The results demonstrated that certain derivatives possess significant cytotoxic effects against HeLa and HepG2 cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 |
Methyl-5-(hydroxymethyl)-2-furan carboxylate | HepG2 | 75.00 |
This compound derivative | HeLa | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown that furan derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL against Staphylococcus aureus, highlighting their potential as antimicrobial agents .
Table 2: Antibacterial Activity of Furan Derivatives
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 1.00 |
Methyl-5-(hydroxymethyl)-2-furan carboxylate | Escherichia coli | TBD |
The biological activity of this compound may be attributed to its ability to interact with various cellular targets. The furan ring system is known to participate in electrophilic reactions, which can lead to the modification of nucleophilic sites in proteins and nucleic acids, potentially disrupting cellular functions and leading to apoptosis in cancer cells.
Inhibitory studies on related compounds have shown that they can activate hypoxia-inducible factor (HIF) pathways under hypoxic conditions, suggesting a mechanism where these compounds might modulate cellular responses to low oxygen levels, contributing to their anticancer effects .
Case Studies
A notable case study involved the synthesis and evaluation of novel n-benzoylphenyl-2-furamide derivatives derived from this compound. These derivatives were assessed for their anti-hyperlipidemic activity in Wistar rats, revealing promising results that suggest potential therapeutic applications beyond cancer and antimicrobial uses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 5-methylfuran-2-carbonyl chloride from 5-methylfuran-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves reacting 5-methylfuran-2-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Catalytic dimethylformamide (DMF) can accelerate the reaction. Key steps include:
- Refluxing the carboxylic acid with excess SOCl₂ in dry dichloromethane or toluene.
- Removing residual SOCl₂ and solvent under reduced pressure.
- Purifying the product via distillation under inert gas (argon/nitrogen) to avoid hydrolysis .
- Critical Considerations : Monitor reaction completion via FT-IR (disappearance of -OH and -COOH peaks) and ensure strict moisture exclusion to prevent side reactions (e.g., hydrolysis to the carboxylic acid).
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.
- Storage : Store in airtight, moisture-resistant containers under inert gas (argon) at 2–8°C .
- Spill Management : Neutralize spills with sodium bicarbonate or dry sand, followed by disposal as hazardous waste .
- Hazard Mitigation : Avoid contact with bases, oxidizing agents, and water. Refer to GHS warnings (H315: skin irritation, H411: aquatic toxicity) .
Q. Which analytical techniques are most reliable for assessing the purity of this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar column (e.g., DB-5MS) to separate and identify impurities.
- NMR Spectroscopy : Confirm structural integrity via ¹H NMR (δ ~7.0–7.5 ppm for furan protons) and ¹³C NMR (δ ~160–165 ppm for carbonyl carbon).
- Karl Fischer Titration : Quantify trace moisture to ensure anhydrous conditions during storage .
Advanced Research Questions
Q. How can reaction yield discrepancies be resolved when using alternative chlorinating agents (e.g., oxalyl chloride vs. PCl₅)?
- Methodological Answer :
- Kinetic Analysis : Compare reaction rates using in-situ FT-IR or Raman spectroscopy to monitor carbonyl chloride formation.
- Byproduct Profiling : Use GC-MS to identify side products (e.g., phosphorylated intermediates with PCl₅).
- Solvent Optimization : Test aprotic solvents (e.g., THF, DCM) to minimize side reactions. For example, oxalyl chloride in DCM may reduce esterification side products compared to SOCl₂ .
- Data Contradiction Example : Lower yields with PCl₅ could result from incomplete activation of the carboxylic acid. Adding catalytic DMF may improve reactivity.
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Kinetic Studies : Perform hydrolysis experiments under varying pH conditions. Monitor reaction progress via UV-Vis spectroscopy (λ ~270 nm for acyl chloride degradation).
- Computational Modeling : Use DFT calculations to evaluate the electrophilicity of the carbonyl carbon. The electron-withdrawing furan ring enhances reactivity toward amines and alcohols.
- Comparative Analysis : Contrast reactivity with non-furan acyl chlorides (e.g., benzoyl chloride) to isolate steric/electronic effects of the 5-methylfuran group .
Q. How can stability issues during long-term storage be systematically addressed?
- Methodological Answer :
- Degradation Pathways : Identify decomposition products (e.g., 5-methylfuran-2-carboxylic acid via hydrolysis) using accelerated stability testing (40°C/75% RH).
- Stabilizer Screening : Test additives like molecular sieves or stabilizers (e.g., BHT) to inhibit oxidative degradation.
- Packaging Optimization : Compare glass vs. polymer-coated containers to minimize moisture permeation .
Properties
IUPAC Name |
5-methylfuran-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURUVZFDEVKNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374943 | |
Record name | 5-Methylfuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14003-11-3 | |
Record name | 5-Methylfuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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